molecular formula C21H34N4O2S B406217 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329702-90-1

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406217
CAS RN: 329702-90-1
M. Wt: 406.6g/mol
InChI Key: FAXJTJDPUQIRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as ADDP, is a purine derivative that has been widely studied for its potential applications in scientific research. ADDP is a synthetic compound that is structurally similar to adenosine, a nucleoside that plays a key role in many biological processes. In

Scientific Research Applications

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in a wide range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In immunology, this compound has been studied for its potential as an immunomodulatory agent, as it has been shown to regulate the activity of immune cells such as T cells and macrophages.

Mechanism of Action

The mechanism of action of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the modulation of adenosine receptors and the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to bind to adenosine receptors with high affinity, which may contribute to its ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, this compound has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides, and glyceraldehyde-3-phosphate dehydrogenase, which is involved in glycolysis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the modulation of immune cell activity. Additionally, this compound has been shown to inhibit the synthesis of pyrimidine nucleotides and glycolysis, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high solubility in organic solvents such as DMSO and ethanol, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, including its relatively low stability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, including further studies on its mechanism of action, its potential as a therapeutic agent in cancer and neurodegenerative diseases, and its immunomodulatory effects. Additionally, further research is needed to explore the potential limitations of this compound in lab experiments and to develop new methods for synthesizing and administering the compound.

Synthesis Methods

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep reaction process that involves the reaction of 2,6-dioxopurine with 1-dodecanethiol, followed by allylation and oxidation reactions. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

properties

IUPAC Name

7-dodecyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16-5-2)24(3)20(27)23-19(17)26/h5H,2,4,6-16H2,1,3H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJTJDPUQIRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.